N,alpha,3-Trimethylbenzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[1-(3-methylphenyl)propan-2-yl]amine is an organic compound with the molecular formula C11H17N It is a derivative of phenethylamine and is known for its structural similarity to methamphetamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[1-(3-methylphenyl)propan-2-yl]amine typically involves the reaction of 3-methylbenzyl chloride with methylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the amine group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of methyl[1-(3-methylphenyl)propan-2-yl]amine may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to facilitate the reaction and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(3-methylphenyl)propan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The amine group can undergo substitution reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
Methyl[1-(3-methylphenyl)propan-2-yl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems and its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl[1-(3-methylphenyl)propan-2-yl]amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a norepinephrine-dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action can lead to increased stimulation of adrenergic and dopaminergic receptors, resulting in enhanced alertness and cognitive function.
Comparison with Similar Compounds
Methyl[1-(3-methylphenyl)propan-2-yl]amine is structurally similar to other phenethylamine derivatives, such as methamphetamine and methiopropamine. it is unique in its specific substitution pattern on the phenyl ring, which can influence its pharmacological properties and potency.
Similar Compounds
Methamphetamine: A potent central nervous system stimulant with a high potential for abuse.
Methiopropamine: A structural analog of methamphetamine with similar stimulant effects but a different substitution pattern on the phenyl ring.
Properties
CAS No. |
861007-68-3 |
---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N-methyl-1-(3-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-9-5-4-6-11(7-9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3 |
InChI Key |
CXVNKBVJDKMLOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.